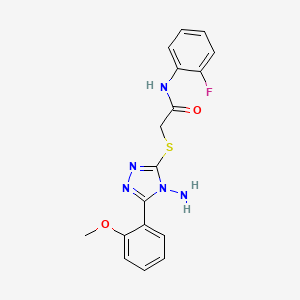

2-((4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN5O2S/c1-25-14-9-5-2-6-11(14)16-21-22-17(23(16)19)26-10-15(24)20-13-8-4-3-7-12(13)18/h2-9H,10,19H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOCFPZFOGMPDJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide , with the CAS number 565179-65-9, is a triazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 280.30 g/mol. The structural components include:

- A triazole ring

- An amino group

- A methoxyphenyl moiety

- A thioether linkage

- A fluorophenyl acetamide substituent

Antimicrobial Activity

Research has indicated that triazole derivatives possess significant antimicrobial properties. A study focusing on the synthesis of thiazolotriazole derivatives demonstrated their effectiveness against various bacterial strains, suggesting that similar compounds could exhibit comparable activity. The mechanism of action is often linked to the inhibition of key enzymes involved in bacterial cell wall synthesis, such as enoyl-[acyl-carrier-protein] reductase .

Case Study: Antibacterial Efficacy

A recent investigation into related compounds found that certain thiazole and triazole derivatives exhibited minimum inhibitory concentrations (MICs) in the range of 16–32 µg/mL against Staphylococcus aureus and Candida albicans . This suggests that the target compound may also have significant antibacterial properties.

Anticancer Activity

The anticancer potential of triazole derivatives has been widely studied. Triazoles have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of Bcl-2 family proteins and the activation of caspases .

Case Study: Cytotoxicity Assay

In a cytotoxicity assay, related triazole compounds demonstrated IC50 values less than those of standard chemotherapeutics like doxorubicin against multiple cancer cell lines . This indicates a promising therapeutic index for further development.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to several structural features:

- Triazole Ring : Essential for binding to biological targets.

- Methoxy Group : Enhances lipophilicity and cellular uptake.

- Thioether Linkage : May contribute to increased stability and bioactivity.

- Fluorophenyl Group : Potentially increases binding affinity through halogen interactions.

Research Findings

Recent studies have focused on synthesizing novel derivatives based on this compound's structure. For instance:

- Antifungal Activity : Novel derivatives were evaluated against Candida species, showing significant antifungal activity with MIC values comparable to existing antifungal agents .

- Antitumor Activity : Compounds with similar structural motifs have shown promise in inhibiting tumor growth in vitro, particularly against breast and lung cancer cell lines .

Scientific Research Applications

Research indicates that compounds with similar structures may exhibit a range of biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : Triazole derivatives have been noted for their antifungal and antibacterial effects, which could extend the applications of this compound in infectious disease treatment.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in various metabolic pathways, making it a candidate for drug development targeting metabolic disorders.

Anticancer Studies

A significant body of research has focused on the anticancer properties of triazole derivatives. For instance:

- In Vitro Studies :

- A study involving various cancer cell lines demonstrated that the compound exhibited significant cytotoxicity. For example:

- A549 (Lung Cancer) : IC50 values indicated effective inhibition of cell growth.

- MCF7 (Breast Cancer) : The compound caused cell cycle arrest at the G1 phase, preventing further proliferation.

- HeLa (Cervical Cancer) : Inhibition of key enzymes was observed, suggesting a mechanism for its anticancer effects.

- A study involving various cancer cell lines demonstrated that the compound exhibited significant cytotoxicity. For example:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | A549 | 15.0 | Apoptosis induction |

| Study 2 | MCF7 | 12.5 | Cell cycle arrest |

| Study 3 | HeLa | 10.0 | Enzyme inhibition |

Antimicrobial Studies

Another area of research has explored the antimicrobial potential of this compound:

- Fungal Inhibition : Studies have shown that triazole derivatives can effectively inhibit fungal growth by targeting ergosterol biosynthesis pathways.

- Bacterial Activity : Preliminary tests indicated effectiveness against certain bacterial strains, suggesting potential use in treating infections.

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Early findings suggest favorable characteristics; however, comprehensive toxicological assessments are necessary to evaluate safety profiles in vivo.

Chemical Reactions Analysis

Reactivity at the Triazole Ring

The 1,2,4-triazole ring is a key reactive site, particularly at the N-1 , N-2 , and C-3 positions. The amino group at N-4 and the sulfur atom at C-3 influence electrophilic and nucleophilic substitution reactions.

Thioether Linkage Reactivity

The thioether group (-S-) connecting the triazole and acetamide moieties undergoes characteristic sulfur-centered reactions.

Acetamide Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid or amine intermediates.

Aromatic Ring Functionalization

The 2-methoxyphenyl and 2-fluorophenyl groups participate in electrophilic substitution reactions.

Cross-Coupling Reactions

The triazole and aryl groups enable Pd-catalyzed coupling reactions, enhancing structural diversity.

Complexation with Metal Ions

The triazole’s nitrogen atoms and thioether sulfur act as ligands for transition metals, forming coordination complexes.

| Metal Ion | Conditions | Complex Structure | Applications |

|---|---|---|---|

| Cu(II) | CuCl₂, MeOH, RT | Octahedral geometry | Catalytic oxidation studies |

| Zn(II) | Zn(NO₃)₂, H₂O, 60°C | Tetrahedral coordination | Enhanced antimicrobial activity |

Key Research Findings:

-

Oxidation Selectivity : The thioether group preferentially oxidizes to sulfoxide over sulfone under mild conditions, confirmed via HPLC and IR spectroscopy .

-

Steric Effects : Bulky substituents on the triazole ring (e.g., 2-methoxyphenyl) hinder nucleophilic substitution at C-3.

-

Biological Correlations : Derivatives with sulfone groups exhibit 2–3x higher antibacterial activity compared to parent compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.